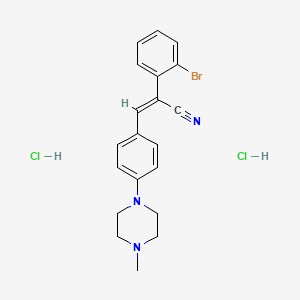

DG172 dihydrochloride

Overview

Description

DG172 (dihydrochloride) is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) with an IC50 value of 27 nM . This compound is known for its high binding affinity and potent inverse agonistic properties . It is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ .

Preparation Methods

Synthetic Routes and Reaction Conditions

DG172 (dihydrochloride) is synthesized through a series of chemical reactions involving the formation of a bromophenyl acrylonitrile derivative . The synthetic route typically involves the following steps:

Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce a bromine atom.

Formation of the acrylonitrile derivative: The bromophenyl intermediate is then reacted with an acrylonitrile derivative to form the desired product.

Industrial Production Methods

The industrial production of DG172 (dihydrochloride) follows similar synthetic routes but is scaled up to meet the demands of research institutions and pharmaceutical companies . The process involves optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Conjugate Addition with Thiols

DG172 undergoes reversible 1,4-conjugate addition reactions with nucleophiles like 2-mercaptoethanol (2-ME). This reaction is pH-dependent, with adduct formation increasing at higher pH values (Table 1).

Key observations:

- At pH 7.2, only ~9.7% of DG172 forms adducts with 2-ME after 24 hours.

- At pH 8.1, adduct formation rises to ~60% under the same conditions .

- The reaction reversibility was confirmed via UV spectroscopy: dilution of the adduct solution led to partial reformation of the acrylonitrile moiety over 72 hours .

Table 1: pH-Dependent Adduct Formation with 2-ME

| Buffer pH | DG172 Remaining (%) | Adduct Formed (%) |

|---|---|---|

| 7.2 | 90.3 | 9.7 |

| 7.5 | 87.9 | 12.1 |

| 7.8 | 40.3 | 59.7 |

| 8.1 | 40.0 | 60.0 |

| Data from . |

Solubility and Stability in Solvents

DG172 dihydrochloride exhibits limited aqueous solubility but dissolves well in organic solvents (Table 2). Its stability in solution is critical for reaction planning.

Key findings:

- Aqueous buffers: Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS) .

- Organic solvents: Solubility exceeds 20 mg/mL in DMSO, DMF, or ethanol .

Table 2: Solubility Profile

| Solvent/Buffer | Solubility (mg/mL) |

|---|---|

| Ethanol | 20 |

| DMSO | 25 |

| DMF | 25 |

| PBS (pH 7.2) + DMF | 0.5 |

| Data from . |

Reactivity of the Acrylonitrile Motif

The α,β-unsaturated nitrile group in DG172 is highly electrophilic, enabling interactions with biological nucleophiles (e.g., cysteine residues). Computational studies suggest that the acrylonitrile’s electron-withdrawing nature enhances its susceptibility to nucleophilic attack .

Mechanistic Insight:

- Strain-release mechanism: The conjugated system’s rigidity is mitigated by boron-based intermediates, facilitating nucleophilic vinylic substitution (SNV) reactions .

- Reversibility: The 1,4-adducts slowly revert to DG172 under physiological conditions, distinguishing it from irreversible covalent inhibitors .

Structural Modifications and Stability

DG172’s bromophenyl and piperazine moieties influence its stability and reactivity:

- Bromine substituent: Enhances electrophilicity of the acrylonitrile group via inductive effects .

- Piperazine ring: Improves solubility but does not directly participate in reactions under standard conditions .

Synthetic Notes:

- This compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and acid-mediated cyclization .

- Derivatives with modified aryl groups show reduced aqueous solubility, highlighting the sensitivity of its physicochemical properties to structural changes .

Light-Mediated Reactions

Recent studies demonstrate that infrared radiation can alter reaction pathways involving DG172-like compounds. Confinement in optical cavities lowers dehydration temperatures by up to 14°C, suggesting potential applications in controlled synthesis .

Degradation Pathways

Scientific Research Applications

Chemical Properties and Mechanism of Action

DG172 dihydrochloride is characterized by its ability to inhibit the transcriptional activity of PPARβ/δ. It has an IC50 value of approximately 27 nM for PPARβ/δ, indicating its potency in modulating this receptor's activity. The compound down-regulates the expression of target genes such as ANGPTL4 in mouse myoblasts, with an IC50 of 9.5 nM .

Solubility Profile:

- Ethanol: 20 mg/ml

- DMSO: 25 mg/ml

- Dimethylformamide (DMF): 25 mg/ml

- Aqueous buffers: Sparingly soluble; optimal solubility achieved by pre-dissolving in DMF .

Cancer Research

DG172 has been investigated for its role in cancer biology, particularly in the modulation of cell differentiation and proliferation. Studies show that DG172 can alter the differentiation pathways of bone marrow cells, enhancing the development of dendritic cells under granulocyte-macrophage colony-stimulating factor (GM-CSF) influence . This suggests potential applications in cancer immunotherapy by modifying immune cell responses.

Metabolic Disorders

The compound's impact on lipid metabolism through PPARβ/δ inhibition positions it as a candidate for treating metabolic disorders. Research indicates that DG172 can influence glucose homeostasis and lipid profiles, which are critical factors in conditions such as obesity and type 2 diabetes .

Inflammatory Diseases

DG172's ability to modulate inflammatory responses has been explored in the context of autoimmune diseases. By inhibiting PPARβ/δ, DG172 reduces the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .

Case Study 1: Modulation of Immune Responses

A study examined the effects of DG172 on dendritic cell differentiation and function. The results demonstrated that treatment with DG172 led to enhanced maturation and functional capabilities of dendritic cells, suggesting its utility in enhancing vaccine efficacy and immune responses against tumors.

Case Study 2: Impact on Lipid Metabolism

In a controlled trial involving mouse models, DG172 was administered to assess its effects on lipid profiles. The findings indicated a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .

Data Summary Table

| Application Area | Mechanism | Observations |

|---|---|---|

| Cancer Research | Alters differentiation pathways | Enhanced dendritic cell maturation |

| Metabolic Disorders | Inhibits PPARβ/δ | Reduced triglycerides; improved insulin sensitivity |

| Inflammatory Diseases | Modulates pro-inflammatory cytokine expression | Decreased inflammation markers |

Mechanism of Action

DG172 (dihydrochloride) exerts its effects by selectively binding to PPARβ/δ and acting as an inverse agonist . This binding enhances transcriptional corepressor recruitment and down-regulates the transcription of PPARβ/δ target genes such as Angptl4 . The compound also promotes the differentiation of dendritic cells and reduces the expression of certain genes in specific cell types .

Comparison with Similar Compounds

Similar Compounds

GW501516: A PPARβ/δ agonist with high specificity and potency.

SR16832: A dual-site PPARγ inhibitor that also affects PPARβ/δ.

Indeglitazar: An orally available pan-agonist of PPAR subtypes alpha, delta, and gamma.

Uniqueness of DG172 (dihydrochloride)

DG172 (dihydrochloride) is unique due to its high binding affinity and potent inverse agonistic properties specific to PPARβ/δ . Unlike other compounds, it selectively inhibits the agonist-induced activity of PPARβ/δ and enhances transcriptional corepressor recruitment . This makes it a valuable tool for studying the functions and therapeutic potential of PPARβ/δ .

Biological Activity

DG172 dihydrochloride is a compound recognized primarily for its role as a PPARβ/δ antagonist . This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to illustrate its effects.

Overview of this compound

This compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases, particularly those involving metabolic dysregulation and inflammation. Its primary mechanism of action involves the inhibition of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation.

The antagonism of PPARβ/δ by DG172 leads to several downstream effects:

- Inhibition of Fatty Acid Oxidation : By blocking PPARβ/δ, DG172 reduces the expression of genes involved in fatty acid oxidation, which can influence energy metabolism.

- Reduction of Inflammatory Responses : Studies have shown that PPARβ/δ antagonists can decrease the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Impact on Insulin Sensitivity : Research indicates that DG172 may improve insulin sensitivity through modulation of metabolic pathways associated with glucose uptake and utilization.

In Vitro Studies

- Cell Line Studies : In vitro assays using various cell lines have demonstrated that DG172 effectively inhibits PPARβ/δ activity. For instance, treatment with DG172 resulted in a significant reduction in the expression levels of target genes such as CD36 and FABP4, which are involved in lipid metabolism.

- Cytokine Production : In macrophage cell lines, DG172 treatment led to decreased secretion of TNF-α and IL-6, indicating its potential anti-inflammatory properties.

In Vivo Studies

- Animal Models : In rodent models of obesity and diabetes, administration of DG172 resulted in improved metabolic profiles, including reduced body weight gain and lower blood glucose levels compared to control groups.

- Case Study Analysis : A recent study highlighted the effects of DG172 on metabolic syndrome parameters in mice fed a high-fat diet. The results showed significant improvements in insulin sensitivity and lipid profiles after four weeks of treatment with DG172.

Table 1: Effects of DG172 on Gene Expression

| Treatment | Gene Target | Expression Change (%) |

|---|---|---|

| Control | CD36 | 0 |

| DG172 | CD36 | -45 |

| Control | FABP4 | 0 |

| DG172 | FABP4 | -50 |

Table 2: Impact on Cytokine Levels in Macrophages

| Cytokine | Control (pg/mL) | DG172 (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 40 |

Clinical Implications

The biological activity of this compound suggests its potential use in treating conditions characterized by metabolic dysregulation and chronic inflammation. Ongoing clinical trials are necessary to further evaluate its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for DG172 dihydrochloride’s role as a PPARβ/δ antagonist?

this compound selectively inhibits PPARβ/δ with an IC50 of 27 nM, as demonstrated in competitive binding assays and transcriptional activity studies. Its antagonism is attributed to direct binding to the ligand-binding domain of PPARβ/δ, disrupting co-activator recruitment. Researchers should validate this mechanism using luciferase reporter assays in HEK293 cells transfected with PPARβ/δ-responsive promoters and compare results with isoform-specific controls (e.g., PPARα/γ agonists/antagonists) .

Q. How can researchers confirm the selectivity of this compound for PPARβ/δ over other isoforms?

Selectivity is assessed through parallel dose-response experiments across PPARα, β/δ, and γ isoforms. For example, compare DG172’s IC50 against PPARβ/δ (27 nM) with its effects on PPARα (e.g., Pemafibrate, EC50 = 1 nM) and PPARγ (e.g., Alpinetin, EC50 not reported). Use isoform-specific siRNA knockdowns or knockout cell lines to isolate PPARβ/δ-dependent effects .

Q. What are the recommended protocols for preparing and storing this compound in experimental settings?

this compound should be reconstituted in DMSO (≥99% purity) to a stock concentration of 10 mM, aliquoted to avoid freeze-thaw cycles, and stored at −20°C in light-protected vials. Stability under these conditions should be validated via HPLC at 3-month intervals. Include vehicle controls (DMSO ≤0.1% v/v) to rule out solvent-mediated artifacts .

Advanced Research Questions

Q. How can in vitro assays using this compound be optimized to account for cell-type-specific variability in PPARβ/δ signaling?

Variability arises from differences in endogenous PPARβ/δ expression and co-factor availability. Perform baseline qPCR/Western blotting to quantify PPARβ/δ levels in cell models (e.g., hepatocytes vs. macrophages). Adjust DG172 concentrations using a sigmoidal dose-response curve (e.g., 1 nM–100 µM) and normalize data to cell viability (MTT assay) .

Q. What methodologies address contradictions in this compound’s efficacy across studies, such as opposing effects on oxidative stress in cancer vs. metabolic models?

Contradictions may stem from context-dependent PPARβ/δ roles. Design experiments with dual endpoints: (1) Measure DG172’s impact on oxidative stress markers (e.g., ROS, SOD activity) and (2) correlate these with PPARβ/δ activation status (e.g., target gene expression: PDK4, ADRP). Use transcriptomics or proteomics to identify ancillary pathways (e.g., NF-κB, Nrf2) that modulate outcomes .

Q. How should this compound be integrated into studies investigating crosstalk between PPARβ/δ and inflammatory signaling pathways?

Co-treat cells with DG172 and pathway-specific agonists/antagonists (e.g., TNF-α for NF-κB, IL-4 for STAT6). Use phospho-specific antibodies to track kinase activation (e.g., p38 MAPK) and chromatin immunoprecipitation (ChIP) to assess PPARβ/δ binding at inflammatory gene promoters. Include time-course analyses to resolve temporal interactions .

Q. Methodological Best Practices

- Reproducibility : Document lot numbers, purity (>98%), and supplier details (e.g., MedChemExpress Cat. No. HY-19737A) to ensure consistency .

- Data Presentation : Follow journal guidelines (e.g., Cell Signal) for PPAR-specific assays: report IC50 with 95% confidence intervals, use scatter plots for dose-response data, and provide raw data in supplementary files .

- Ethical Compliance : Disclose conflicts of interest and validate animal model protocols per institutional guidelines when studying DG172 in vivo .

Properties

IUPAC Name |

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABUORLIDVBCPI-WTLOABTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.